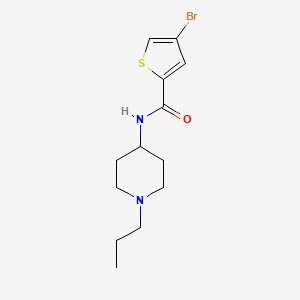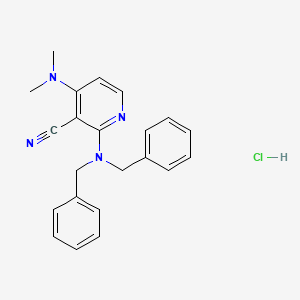
sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate, also known as CSE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonated ester that is widely used in the field of biochemistry and pharmaceutical research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate.
Mechanism of Action
The mechanism of action of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is not fully understood. However, it has been shown to inhibit the activity of some enzymes, including carbonic anhydrase and aldose reductase. It has also been shown to enhance the activity of some enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of some cancer cells and to reduce the accumulation of advanced glycation end products (AGEs) in diabetic rats. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in lab experiments is its ability to maintain a constant pH. It is also highly soluble in water and ethanol, which makes it easy to handle and use. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate in scientific research. One potential area of research is the development of new drugs that target carbonic anhydrase and aldose reductase, which could be used to treat diseases such as glaucoma and diabetic retinopathy. Another area of research is the use of this compound as a catalyst in organic reactions, which could lead to the development of new synthetic methods for the production of biologically active molecules.
In conclusion, sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable reagent in biochemical and enzymatic assays, as well as a potential therapeutic agent for several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development and organic synthesis.
Synthesis Methods
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate can be synthesized through a simple process of esterification of 4-chlorophenylacetic acid with ethyl chloroformate followed by the reaction with sodium sulfite. The synthesis yields a white crystalline powder that is highly soluble in water and ethanol.
Scientific Research Applications
Sodium 2-(4-chlorophenyl)-2-oxoethanesulfonate has been extensively used in scientific research as a biochemical reagent. It is commonly used as a buffer in biochemical and enzymatic assays due to its ability to maintain a constant pH. Moreover, this compound has been used in the synthesis of biologically active molecules and as a catalyst in organic reactions.
properties
IUPAC Name |
sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S.Na/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYOBXJWAAEXBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-chlorophenyl)-2-oxoethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)



![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)

![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)
![3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![methyl 4-{[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}benzoate](/img/structure/B5091707.png)